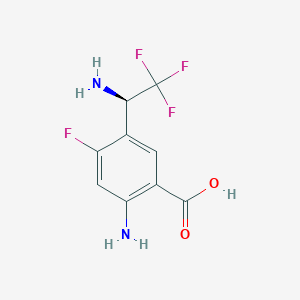

(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid

CAS No.:

Cat. No.: VC18889918

Molecular Formula: C9H8F4N2O2

Molecular Weight: 252.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4N2O2 |

|---|---|

| Molecular Weight | 252.17 g/mol |

| IUPAC Name | 2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m1/s1 |

| Standard InChI Key | LHACKWDOTMXCME-SSDOTTSWSA-N |

| Isomeric SMILES | C1=C(C(=CC(=C1C(=O)O)N)F)[C@H](C(F)(F)F)N |

| Canonical SMILES | C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₈F₄N₂O₂, with a molar mass of 252.17 g/mol . Its IUPAC name, 2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid, reflects the presence of:

-

A benzoic acid backbone substituted with fluorine at position 4.

-

A chiral (R)-configured 1-amino-2,2,2-trifluoroethyl group at position 5.

-

An amino group at position 2.

The stereochemistry is critical to its interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₄N₂O₂ | |

| Molecular Weight | 252.17 g/mol | |

| CAS Number | 1213947-44-4 | |

| Isomeric SMILES | C1=C(C(=CC(=C1C(=O)O)N)F)C@HN | |

| PubChem CID | 66511635 |

Spectroscopic Characterization

The compound’s structure has been confirmed through:

-

Infrared Spectroscopy (IR): Peaks at 3450 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1240 cm⁻¹ (C-F stretch) .

-

Nuclear Magnetic Resonance (¹H NMR): Signals at δ 6.76 (dd, J=4.8/9.0 Hz) and δ 7.37 (dd, J=8.5/3.0 Hz) confirm aromatic proton environments .

-

Mass Spectrometry: A molecular ion peak at m/z 155 (M⁺) and fragments consistent with sequential loss of H₂O (m/z 137) and CO (m/z 110) .

Synthesis and Industrial Preparation

Synthetic Routes

While no direct protocol for this compound is publicly documented, analogous fluorinated benzoic acids are synthesized through multi-step sequences involving:

-

Backbone Assembly: Formation of the benzoic acid core via Friedel-Crafts acylation or directed ortho-metalation .

-

Fluorination: Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions.

-

Stereoselective Amination: Chiral resolution or asymmetric catalysis to install the (R)-configured amine .

A related patent (CN1477097A) details the synthesis of 2-amino-5-fluorobenzoic acid using 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride, followed by cyclization and oxidation . Adapting this method could involve introducing the trifluoroethyl group via nucleophilic substitution or reductive amination.

Table 2: Comparative Synthesis Strategies

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Chloral hydrate, NH₂OH·HCl | 75–80% |

| Cyclization | H₂SO₄, 80–90°C | 65–70% |

| Oxidation | H₂O₂, NaOH (15–25 wt%) | 60–65% |

Industrial Scalability

The compound is produced by specialized suppliers (e.g., MolCore) at ≥97% purity under ISO-certified conditions . Key challenges include:

-

Stereochemical Control: Ensuring enantiomeric excess (ee) >99% via chiral chromatography or enzymatic resolution.

-

Fluorine Handling: Managing corrosive byproducts from trifluoroethyl group incorporation.

| Group | Role |

|---|---|

| 4-Fluoro | Metabolic stability |

| 2-Amino | Hydrogen bonding with targets |

| (R)-Trifluoroethyl | Steric hindrance/chiral recognition |

Preclinical Studies

Although no published in vivo data exists for this specific compound, analogs demonstrate:

-

Improved Pharmacokinetics: Fluorine substitution reduces CYP450-mediated oxidation.

-

Blood-Brain Barrier Penetration: Trifluoromethyl groups enhance lipid solubility .

Related Compounds and Derivatives

Enantiomeric Pair

The (S)-enantiomer (CAS 1213559-46-6) shares identical physicochemical properties but may exhibit divergent target affinities. Comparative studies are needed to evaluate enantiomer-specific effects.

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume